1-Benzyl-2-methanesulfonylpiperazine dihydrochloride
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Overview
Description
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₀Cl₂N₂O₂S and a molecular weight of 327.27 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a piperazine ring substituted with a benzyl group and a methanesulfonyl group.
Preparation Methods
The synthesis of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride and methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The product is then purified and converted to its dihydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl and methanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and methanesulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The piperazine ring provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its ability to interact with different targets .
Comparison with Similar Compounds
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties, it is structurally similar but lacks the methanesulfonyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: This compound has additional methoxy groups on the benzyl ring, which can influence its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-2-methylsulfonylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c1-17(15,16)12-9-13-7-8-14(12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVSGFRICIPEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNCCN1CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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